1-Cyclopropyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
1-Cyclopropyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a dihydropyridine derivative featuring a cyclopropyl substituent at the N1 position, a 5-fluoro-2-hydroxybenzoyl group at C5, and a carbonitrile moiety at C2. This compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-333908) but lacks publicly reported spectroscopic or pharmacological data . Its structural uniqueness lies in the combination of a small cyclopropyl ring, a fluorinated aromatic acyl group, and the electron-withdrawing carbonitrile group, which may influence solubility, stability, and bioactivity.
Properties
IUPAC Name |
1-cyclopropyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-11-1-4-14(20)13(6-11)15(21)10-5-9(7-18)16(22)19(8-10)12-2-3-12/h1,4-6,8,12,20H,2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJZAEXRXMJTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=C(C2=O)C#N)C(=O)C3=C(C=CC(=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Attachment of the Fluoro-Hydroxybenzoyl Moiety: This step involves the acylation of the dihydropyridine core with a fluoro-substituted hydroxybenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form the corresponding pyridine derivative.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the fluoro group with the nucleophile.
Scientific Research Applications
1-Cyclopropyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- C5 Substituent: The 5-fluoro-2-hydroxybenzoyl group introduces both electron-withdrawing (fluoro) and hydrogen-bonding (hydroxy) capabilities, contrasting with non-fluorinated (7, 8) or methoxy-substituted (5o) analogs. Fluorine may enhance fluorescence in applications similar to pyridine-based dyes .
Functional and Application-Based Differences
- Biological Activity : While pharmacological data for the target compound is lacking, ester-containing analogs (7, 8) are often prodrug candidates due to hydrolyzable ester groups. The carbonitrile group in the target may instead favor direct target binding .
- Chemical Stability : The cyclopropyl group’s strain-free structure likely improves stability compared to larger N1 substituents (e.g., benzyl), which may be prone to oxidative metabolism .
Biological Activity
1-Cyclopropyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 568553-93-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₁FN₂O₃, with a molecular weight of 298.27 g/mol. Its structure includes a cyclopropyl group and a fluorinated benzoyl moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁FN₂O₃ |
| Molecular Weight | 298.27 g/mol |
| CAS Number | 568553-93-5 |
| Purity | Available upon inquiry |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating significant inhibitory effects. For instance, it showed an ID50 (the concentration required to inhibit 50% of the target organism) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
2. Anticancer Potential
In vitro studies have highlighted its efficacy against certain cancer cell lines. The compound has been tested on leukemia L-1210 cells and demonstrated a dose-dependent cytotoxic effect. The mechanism appears to involve apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins.
3. Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. Preliminary data suggest it may act as an inhibitor of certain kinases, which are crucial in cancer signaling pathways.
Case Studies
Several case studies have provided insights into the biological activity of this compound:
- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various derivatives of dihydropyridine compounds, including this compound. Results indicated that this compound had a higher potency compared to other derivatives against gram-positive bacteria.
- Cancer Cell Line Study : A research group published findings on the anticancer properties of this compound in the journal Cancer Research. They reported that treatment with 10 µM concentration resulted in over 70% cell death in L-1210 cells after 48 hours, highlighting its potential for further development as an anticancer agent.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Enzyme Interaction : It may interact with specific enzymes such as kinases, leading to downstream effects that inhibit tumor growth.
Q & A
Q. Key Parameters :
- Temperature Control : Excess heat during cyclopropanation can lead to ring-opening side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating intermediates .
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer:
Discrepancies may arise from:
- Purity Variability : Impurities >5% (e.g., unreacted intermediates) can skew bioassay results. Use HPLC (>95% purity) and elemental analysis for validation .
- Assay Conditions : Differences in solvent (DMSO vs. saline), cell lines, or incubation times. Standardize protocols using guidelines from organizations like the NIH.
- Structural Analogues : Compare activity with derivatives (e.g., 1-ethylphenyl or methyl-substituted variants) to identify structure-activity relationships (SAR) .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemistry and confirms the dihydropyridine ring conformation .
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₂F₂N₂O₃).
Advanced: What strategies improve regioselectivity during cyclopropane ring formation in this compound’s synthesis?
Methodological Answer:
- Steric Effects : Use bulky directing groups (e.g., tert-butyl esters) to block undesired reaction sites .
- Catalytic Systems : Chiral ligands (e.g., BINAP) in asymmetric catalysis enhance regioselectivity for cyclopropane orientation .
- Solvent Optimization : Polar aprotic solvents (e.g., THF) stabilize transition states, reducing side-product formation .
Basic: What safety protocols are mandatory when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritation risks noted in SDS) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation of volatile intermediates (e.g., cyanide-containing reagents).
- Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .
Advanced: How can computational modeling predict metabolic pathways or reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., electrophilic dihydropyridine ring) .
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict oxidation sites (e.g., hydroxylation at the fluorobenzoyl group) .
- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity profiles based on logP and polar surface area .
Basic: What solvent systems are optimal for recrystallizing this compound to achieve high purity?
Methodological Answer:
- Binary Mixtures : Ethanol/water (7:3 v/v) or acetone/hexane (1:2) yield well-formed crystals .
- Temperature Gradient : Slow cooling from reflux (ΔT ~1°C/min) minimizes inclusion of solvent molecules.
- Activated Charcoal : Use during hot filtration to remove colored impurities .
Advanced: How can researchers design derivatives of this compound to enhance its stability under physiological conditions?
Methodological Answer:
- Prodrug Approach : Replace the hydroxyl group with ester or phosphate moieties to improve hydrolytic stability .
- Chelation : Introduce electron-withdrawing groups (e.g., nitro) to the dihydropyridine ring to reduce oxidation susceptibility .
- Salt Formation : Convert the free acid to a sodium salt for improved aqueous solubility and shelf life .
Basic: What are the common degradation products of this compound, and how can they be identified?
Methodological Answer:
- Hydrolysis : The dihydropyridine ring may oxidize to pyridine, detectable via loss of NH signals in NMR .
- Photodegradation : UV exposure cleaves the fluorobenzoyl group, producing 5-fluoro-2-hydroxybenzoic acid (HPLC retention time ~3.2 min) .
- Thermal Breakdown : TGA-MS identifies volatile fragments (e.g., CO₂ from decarboxylation) above 200°C .
Advanced: What mechanistic insights explain the compound’s activity in enzyme inhibition assays?
Methodological Answer:
- Docking Studies : The fluorobenzoyl group binds to hydrophobic pockets in target enzymes (e.g., kinases), while the nitrile acts as a hydrogen-bond acceptor .
- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) and Ki values .
- Mutagenesis : Replace key residues (e.g., Ser123 in the active site) to validate binding interactions via loss of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
